molecular formula C24H42O4 B072919 bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate CAS No. 1330-92-3

bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate

Cat. No.: B072919
CAS No.: 1330-92-3
M. Wt: 394.6 g/mol
InChI Key: ZVPBHZIVOWGPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate: is an organic compound with the chemical formula C24H40O4 . It is a type of phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly known for its application in polyvinyl chloride (PVC) products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate typically involves the esterification of tetrahydrophthalic anhydride with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of high-quality plasticizer. The reaction mixture is then subjected to distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

Chemistry: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is used as a plasticizer in the production of flexible PVC products. It is also used in the synthesis of other chemical compounds and as a solvent in various chemical reactions.

Biology: In biological research, this compound is studied for its potential effects on living organisms, particularly its role as an endocrine disruptor.

Medicine: While not directly used in medicine, this compound is studied for its potential health effects, including its impact on reproductive health and development.

Industry: In the industrial sector, this compound is widely used in the production of flexible plastics, including cables, hoses, and flooring materials.

Mechanism of Action

Mechanism: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can mimic or interfere with the action of hormones, leading to potential endocrine-disrupting effects.

Molecular Targets and Pathways: The compound can bind to hormone receptors, such as estrogen receptors, and disrupt normal hormonal signaling pathways. This can lead to various physiological effects, including reproductive and developmental abnormalities.

Comparison with Similar Compounds

    Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.

    Di(2-ethylhexyl) adipate (DEHA): Another plasticizer with similar properties but used in different applications.

    Di(2-ethylhexyl) terephthalate (DEHT): A phthalate-free alternative used in food contact materials and children’s toys.

Uniqueness: bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate is unique in its specific chemical structure, which provides distinct physical and chemical properties compared to other plasticizers. Its tetrahydrophthalate backbone offers different flexibility and durability characteristics, making it suitable for specific industrial applications.

Properties

CAS No.

1330-92-3

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate

InChI

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

ZVPBHZIVOWGPMT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC

Synonyms

DI-(2-ETHYLHEXYL)TETREHYDROPHTHALATE

Origin of Product

United States

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